molecular formula C10H18ClNO3S B1419288 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide CAS No. 1049604-90-1

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide

Cat. No. B1419288
M. Wt: 267.77 g/mol
InChI Key: BBDODAQQVBHFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide” is a specialty product used for proteomics research . It has a molecular formula of C7H12ClNO3S and a molecular weight of 225.69 .

Scientific Research Applications

Toxicological Evaluation

  • A study conducted by Arthur et al. (2015) evaluated the toxicological aspects of related flavors with modifying properties, including 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide, for safety in food and beverage applications. The compounds exhibited minimal oxidative metabolism and rapid elimination in rats, with no significant genotoxic concerns (Arthur et al., 2015).

Crystal Structure Analysis

  • The crystal structure of a related compound, 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide, was analyzed by Mo et al. (2011). The study provided insights into the molecular structure and interactions, which could be relevant for the understanding of similar compounds (Mo et al., 2011).

Antimicrobial Activity

  • Grishchuk et al. (2013) investigated the antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, related to the compound . These compounds showed low antimicrobial activity against various strains including staphylococcus and yeast fungi (Grishchuk et al., 2013).

Chemical Reduction Studies

  • A study by Vilhelmsen et al. (2008) on the reduction of 2-chloro-N-phenylpropanamide, a structurally similar compound, provided insights into the chemical behavior and possible reactions of related amides (Vilhelmsen et al., 2008).

In Vitro Anticancer Activities

  • Zheng et al. (2015) synthesized new dicopper(II) complexes with N,N′-bis(substituted)oxamide ligands, similar in structure to the compound , and studied their reactivities and in vitro anticancer activities. This research could offer insights into potential anticancer applications of similar compounds (Zheng et al., 2015).

Improvement in Synthesis

  • Research by Song (2007) focused on improving the synthesis of a compound structurally similar to 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide, providing valuable information for the synthesis of related compounds (Song, 2007).

properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-propylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3S/c1-3-5-12(10(13)8(2)11)9-4-6-16(14,15)7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDODAQQVBHFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCS(=O)(=O)C1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.